Cerberic acid B
Overview
Description
Cerberic acid B is a phenylpropionic acid derivative isolated from the bark of the tropical mangrove plant Cerbera manghas . This compound belongs to a class of carboxyl-substituted phenylpropionic acids and has shown significant biological activities, particularly in anti-inflammatory applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerberic acid B is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from the bark of Cerbera manghas using various spectroscopic methods, including IR, ESI-FT-ICR-MS, and 1D and 2D NMR .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive industrial applications .
Chemical Reactions Analysis
Types of Reactions: Cerberic acid B can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Cerberic acid B has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of phenylpropionic acid derivatives.
Industry: Limited industrial applications due to its natural extraction process.
Mechanism of Action
The mechanism of action of cerberic acid B involves its ability to inhibit nitric oxide production in macrophage cells. This inhibition is achieved through the suppression of the enzyme nitric oxide synthase, which is responsible for the production of nitric oxide. The molecular targets and pathways involved include the NF-κB signaling pathway, which plays a crucial role in inflammatory responses .
Comparison with Similar Compounds
Plumeriapropionics A–E: These are also carboxyl-substituted phenylpropionic acid derivatives isolated from Plumeria rubra.
Cerberic Acid A: Another phenylpropionic acid derivative isolated from Cerbera manghas.
Uniqueness: Cerberic acid B is unique due to its specific structure and significant anti-inflammatory properties. While similar compounds like plumeriapropionics A–E and cerberic acid A also exhibit biological activities, this compound has shown remarkable inhibitory activities on nitric oxide production, making it a promising candidate for developing new anti-inflammatory agents .
Properties
IUPAC Name |
3-[(2R)-2-carboxy-2-hydroxyethyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8,11H,5H2,(H,12,13)(H,14,15)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJNCZPYJHQQOQ-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)C[C@H](C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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